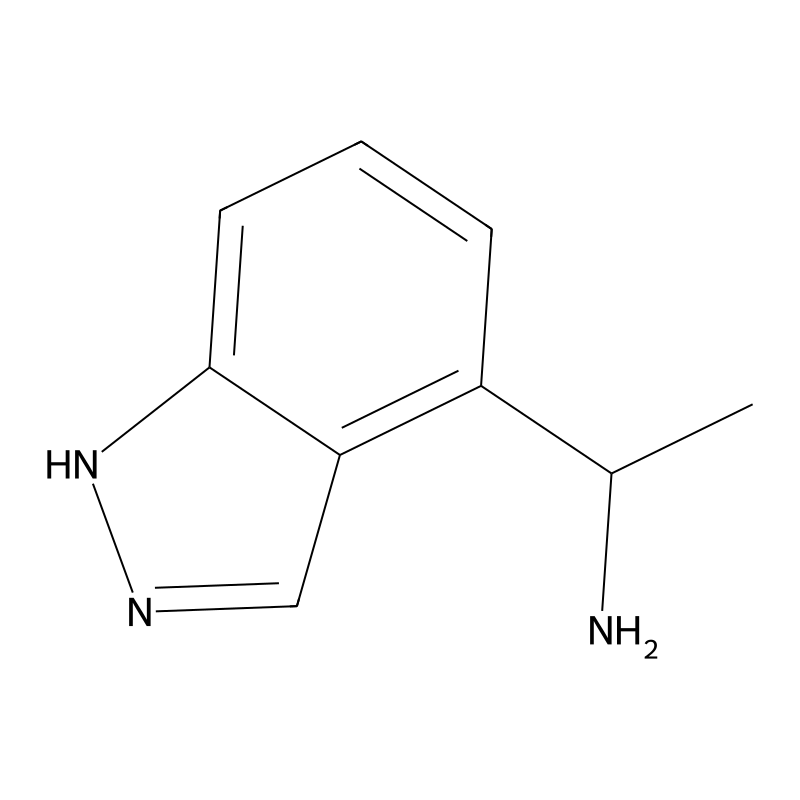

1-(1H-Indazol-4-yl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1H-Indazol-4-yl)ethanamine is a chemical compound characterized by its indazole structure, which is a bicyclic heterocycle composed of a five-membered ring fused to a six-membered ring. The compound has the molecular formula and a molecular weight of approximately 160.19 g/mol. Its structure features an ethanamine group attached to the 4-position of the indazole ring, making it part of a class of compounds that exhibit diverse biological activities. This compound is often studied for its potential applications in medicinal chemistry and pharmacology.

- Oxidation: This compound can be oxidized to form indazole-4-carboxylic acid derivatives, which may enhance its biological activity or alter its physicochemical properties.

- Reduction: Reduction reactions can convert the compound into different amine derivatives, potentially leading to variations with distinct biological effects.

- Substitution Reactions: The amino group in the ethanamine moiety can undergo nucleophilic substitution, allowing for the introduction of various substituents that can modify the compound's activity and specificity.

Research indicates that 1-(1H-Indazol-4-yl)ethanamine exhibits significant biological activity, particularly as an inhibitor of certain kinases. Kinases play crucial roles in various cellular processes, including signal transduction and cell division. Compounds with indazole scaffolds have been shown to possess antitumor properties and may act as anti-inflammatory agents . Moreover, derivatives of indazole have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate signaling pathways involved in neuronal survival and apoptosis.

The synthesis of 1-(1H-Indazol-4-yl)ethanamine typically involves several steps:

- Formation of Indazole: The initial step often includes the cyclization of hydrazines with α,β-unsaturated carbonyl compounds to form the indazole core.

- Alkylation: The indazole derivative is then subjected to alkylation using ethyl bromide or similar reagents to introduce the ethanamine group at the 4-position.

- Purification: The final product is purified through recrystallization or chromatographic techniques to obtain high purity for biological testing.

1-(1H-Indazol-4-yl)ethanamine has several potential applications:

- Pharmaceutical Development: Due to its kinase inhibitory properties, it may serve as a lead compound for developing new anticancer drugs.

- Research Tool: It can be utilized in biochemical assays to study kinase activity and cellular signaling pathways.

- Chemical Probe: This compound can act as a scaffold for synthesizing other biologically active molecules by modifying its structure through various

Interaction studies involving 1-(1H-Indazol-4-yl)ethanamine focus on its binding affinity and inhibitory effects on specific kinases. These studies are crucial for understanding how this compound can modulate signaling pathways involved in cancer progression and other diseases. Advanced techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are often employed to assess these interactions quantitatively.

Several compounds share structural similarities with 1-(1H-Indazol-4-yl)ethanamine, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(1H-Indazol-3-yl)ethanamine | 6814-68-2 | 0.87 |

| 1-(1-Methyl-1H-indazol-5-yl)ethanone | 1159511-24-6 | 0.84 |

| 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine | 44292270 | 0.74 |

Uniqueness

The uniqueness of 1-(1H-Indazol-4-yl)ethanamine lies in its specific position of substitution on the indazole ring, which significantly influences its biological activity compared to other similar compounds. For instance, while compounds like 2-(1H-Indazol-3-yl)ethanamine may also exhibit kinase inhibition, their binding profiles and efficacy could differ due to variations in their molecular structures.